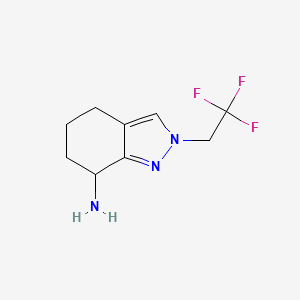

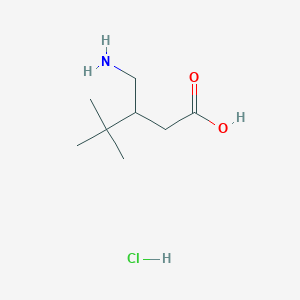

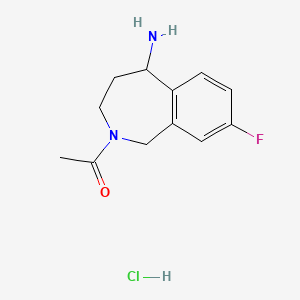

![molecular formula C12H6BrClFN3 B1378801 2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1439824-02-8](/img/structure/B1378801.png)

2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine

Overview

Description

The compound “2-(3-Bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine” is a complex organic molecule that contains several functional groups. It has a bromo, chloro, and fluoro substituents on the phenyl ring, and an imidazo[4,5-c]pyridine group .

Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the phenyl and imidazo[4,5-c]pyridine rings. The halogen substituents (bromo, chloro, fluoro) are likely to be in the para and meta positions on the phenyl ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the halogen atoms could be replaced via nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the halogen substituents and the imidazo[4,5-c]pyridine group .Scientific Research Applications

Peripheral Benzodiazepine Receptor Studies

Fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines, related to the chemical structure of interest, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, upon radiolabeling with fluorine-18, have demonstrated potential in mapping PBR expression in neurodegenerative disorders through positron emission tomography (PET) imaging. This research suggests a possible application in studying neurodegenerative diseases and developing diagnostic tools (Fookes et al., 2008).

Kinase Inhibition for Anti-inflammatory Purposes

Compounds with an imidazole scaffold, resembling the core structure , have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. These inhibitors have shown potential in designing anti-inflammatory drugs by targeting the ATP-binding pocket of p38 MAP kinase, suggesting a possible application in treating inflammatory diseases (Scior et al., 2011).

Antipsychotic Potential

Fluorinated imidazo[1,2-a]pyridine derivatives, which share structural similarities with the compound of interest, have been developed as novel antipsychotic agents. These compounds exhibit high affinity and positive allosteric modulator properties at the GABA-A receptor, offering a non-dopaminergic mechanism of action for antipsychotic activity. This research opens avenues for developing new antipsychotic medications with potentially fewer side effects compared to traditional treatments (Marcinkowska et al., 2016).

Antiviral Applications

The structural analog 5-[(4-Bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine has shown effectiveness as an inhibitor of Classical swine fever virus (CSFV) replication. Studies have demonstrated the molecule's marked effect on viral replication in infected pigs and its potential in reducing virus transmission, suggesting its use as a primary control measure in viral outbreaks, such as those caused by CSFV (Vrancken et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-bromo-2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClFN3/c13-6-1-2-7(15)10(11(6)14)12-17-8-3-4-16-5-9(8)18-12/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAQHJKAPBHMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C2=NC3=C(N2)C=NC=C3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

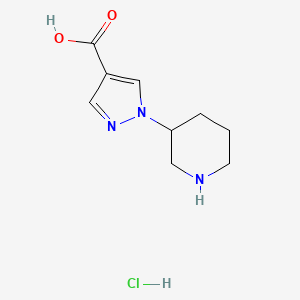

![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1378724.png)

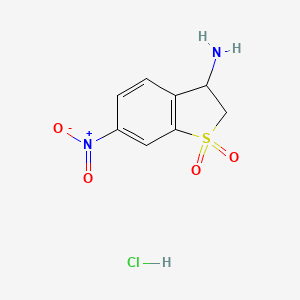

![tert-butyl N-{2-[(piperidin-2-ylmethyl)carbamoyl]ethyl}carbamate](/img/structure/B1378727.png)

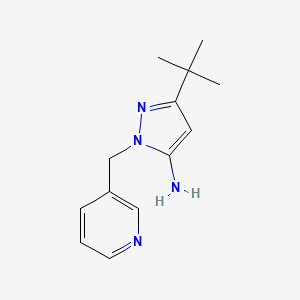

![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)

amine hydrochloride](/img/structure/B1378739.png)